molecular formula C5H8ClN3 B2792336 3-Methylpyrazin-2-amine hydrochloride CAS No. 2174007-82-8

3-Methylpyrazin-2-amine hydrochloride

Cat. No. B2792336
CAS RN: 2174007-82-8
M. Wt: 145.59
InChI Key: SVIAGEYLEMPCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpyrazin-2-amine, also known as 2-Amino-3-methylpyrazine, is a compound with the molecular formula C5H7N3 . It has a molecular weight of 109.129 and a density of 1.2±0.1 g/cm3 . The compound is used in laboratory chemicals, manufacture of substances, and scientific research and development .


Synthesis Analysis

The synthesis of pyrazine compounds, including 3-Methylpyrazin-2-amine, often involves reactions with chalcones and benzamidine hydrochloride . The Suzuki–Miyaura coupling between (2,3-dichlorophenyl) boronic acid and 3-bromo-6-chloropyrazin-2-amine is one method used to synthesize this compound .


Molecular Structure Analysis

The molecular structure of 3-Methylpyrazin-2-amine consists of a pyrazine ring with a methyl group and an amine group attached . The exact mass of the compound is 109.063995 .


Chemical Reactions Analysis

Amines, including 3-Methylpyrazin-2-amine, can undergo a variety of reactions. They can react with acid chlorides to form amides, undergo SN2 reactions with alkyl halides, and participate in reductive amination of aldehydes or ketones .


Physical And Chemical Properties Analysis

3-Methylpyrazin-2-amine has a boiling point of 242.6±35.0 °C at 760 mmHg . It has a flash point of 123.7±13.1 °C and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound is stored at 2-8°C .

Scientific Research Applications

3-Methylpyrazin-2-amine hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. It has been used as a building block for the synthesis of various compounds with potential bioactive properties. The compound has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 3-Methylpyrazin-2-amine hydrochloride is not well understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or proteins in the body, leading to the observed biological effects. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For instance, the compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to possess anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, the compound has been shown to possess anti-microbial properties by inhibiting the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Methylpyrazin-2-amine hydrochloride in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, making it a reliable building block for the synthesis of other compounds. However, one of the limitations of using this compound is its limited solubility in organic solvents, which can make it difficult to work with in some experimental setups.

Future Directions

There are several future directions for the research on 3-Methylpyrazin-2-amine hydrochloride. One of the future directions is the investigation of its potential as a drug candidate for the treatment of various diseases. Another future direction is the development of new synthetic methods for the compound, which can improve its yield and purity. Furthermore, the compound can be further investigated for its potential applications in material science and organic synthesis.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method is well-established, and it has been extensively studied for its potential bioactive properties. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in medicine, material science, and organic synthesis.

Synthesis Methods

The synthesis of 3-Methylpyrazin-2-amine hydrochloride involves the reaction of 3-methylpyrazine with hydrochloric acid. The reaction takes place under controlled conditions, and the resulting product is purified to obtain the final product. The chemical synthesis of this compound is a well-established process, and the purity of the product can be easily controlled.

Safety and Hazards

3-Methylpyrazin-2-amine is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of exposure, it is recommended to wash the skin or eyes with copious amounts of water and seek medical attention .

properties

IUPAC Name

3-methylpyrazin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c1-4-5(6)8-3-2-7-4;/h2-3H,1H3,(H2,6,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIAGEYLEMPCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2174007-82-8
Record name 3-methylpyrazin-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.